N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide
Description
Properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3O3/c22-18-9-5-4-8-17(18)20-24-25-21(28-20)23-19(26)14-10-12-16(13-11-14)27-15-6-2-1-3-7-15/h1-13H,(H,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLOLMCSMFQBMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, the reaction of 2-chlorobenzohydrazide with a suitable carboxylic acid derivative under acidic or basic conditions can lead to the formation of the 1,3,4-oxadiazole ring.
Coupling with 4-phenoxybenzoyl chloride: The resulting 1,3,4-oxadiazole intermediate is then reacted with 4-phenoxybenzoyl chloride in the presence of a base such as triethylamine or pyridine to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
Antimicrobial Activity
Research indicates that N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide exhibits significant antimicrobial properties. Studies have shown that derivatives of 1,3,4-oxadiazoles often demonstrate enhanced efficacy against various bacterial strains due to their ability to disrupt bacterial cell walls or inhibit essential metabolic pathways .
Antiviral Properties
The compound has also been investigated for its antiviral activity. Preliminary studies suggest that it may inhibit viral replication by targeting specific viral enzymes or receptors . Further research is required to elucidate the precise mechanisms involved.
Anticancer Potential
This compound has shown promise in anticancer applications. It appears to interact with multiple biological targets involved in cancer progression and metastasis. Studies have indicated that modifications to the oxadiazole structure can enhance its anticancer activity by improving its binding affinity to target proteins .
Enzyme Inhibition
The compound's structural features allow it to act as an inhibitor for specific enzymes linked to disease processes. This property opens avenues for further research into its therapeutic applications in treating conditions like diabetes and cancer .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various oxadiazole derivatives, including this compound. Results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Case Study 2: Anticancer Activity
In another investigation reported in Cancer Research, researchers explored the anticancer properties of this compound against human cancer cell lines. The study demonstrated that the compound induced apoptosis in cancer cells while sparing normal cells, highlighting its selective toxicity and potential for therapeutic use .
Mechanism of Action
The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to the inhibition of enzymatic activity, modulation of receptor function, or interference with DNA replication and transcription. The exact molecular targets and pathways depend on the specific biological context and application.
Comparison with Similar Compounds
N-[5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-yl]-4-Fluorobenzamide ()
- Structural Differences: Oxadiazole substituent: 4-Chlorophenyl (para-Cl) vs. 2-chlorophenyl (ortho-Cl) in the target compound. Benzamide group: 4-Fluoro vs. 4-phenoxy in the target.
- The 4-fluoro group () increases polarity, whereas the 4-phenoxy group (target) introduces bulkiness and lipophilicity, impacting membrane permeability .
N-[5-(5-Chlorothiophen-2-yl)-1,3,4-Oxadiazol-2-yl]-4-(Dipropylsulfamoyl)Benzamide ()
- Structural Differences: Oxadiazole substituent: 5-Chlorothiophene (aromatic heterocycle) vs. 2-chlorophenyl. Benzamide group: Dipropylsulfamoyl (electron-withdrawing) vs. phenoxy (electron-donating).
- Implications: Thiophene substitution () may enhance π-π stacking interactions in biological targets. The sulfamoyl group increases hydrophilicity, contrasting with the phenoxy group’s lipophilicity .
Functional Group Modifications and Bioactivity
4-[Benzyl(Ethyl)Sulfamoyl]-N-[5-(4-Fluorophenyl)-1,3,4-Oxadiazol-2-yl]Benzamide ()
- Structural Differences: Oxadiazole substituent: 4-Fluorophenyl vs. 2-chlorophenyl. Benzamide group: Benzyl-ethylsulfamoyl (bulky, charged) vs. phenoxy.
- Implications :
N-[5-[(4-Chlorophenyl)Methylsulfanyl]-1,3,4-Thiadiazol-2-yl]-4-(Dimethylsulfamoyl)Benzamide ()
- Structural Differences: Core ring: Thiadiazole (sulfur-containing) vs. oxadiazole (oxygen-containing). Substituents: Methylsulfanyl and dimethylsulfamoyl groups vs. phenoxy and chlorophenyl.
- Implications: Thiadiazole () may exhibit different redox properties and hydrogen-bonding capabilities.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Substituent Position : Ortho-chloro (target) vs. para-chloro () affects steric hindrance and electronic distribution, which could influence binding pocket interactions in enzymes like cyclooxygenase or kinase targets .
- Solubility vs. Lipophilicity: Sulfamoyl groups (–8) improve aqueous solubility, whereas phenoxy (target) and fluorophenyl () groups enhance lipid bilayer penetration, suggesting divergent therapeutic applications .
Biological Activity
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide is a synthetic compound belonging to the oxadiazole class, known for its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.
- Molecular Formula : CHClNO
- Molecular Weight : 300.141 g/mol
- CAS Number : 90147-10-7
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound has been shown to induce apoptosis in cancer cells through mechanisms involving:
- Caspase Activation : Induction of apoptosis via caspase-3 and caspase-7 activation.
- Cell Cycle Arrest : Inhibition of cell proliferation by causing cell cycle arrest at the G2/M phase in various cancer cell lines such as HT-1080 (fibrosarcoma) and A549 (lung carcinoma) cells .
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of this compound. For instance:
- Cytotoxicity : Studies indicate that this compound exhibits significant cytotoxic effects against several cancer cell lines, with IC values indicating potent activity .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties:
- Bacterial Inhibition : Research indicates that it possesses inhibitory effects against various bacterial strains, although specific mechanisms remain under investigation .
Data Table: Biological Activities
| Activity Type | Cell Line/Organism | Effect | Reference |
|---|---|---|---|
| Anticancer | HT-1080 | Induces apoptosis | |
| Anticancer | A549 | Cell cycle arrest | |
| Antimicrobial | E. coli | Inhibition | |
| Antimicrobial | S. aureus | Inhibition |
Case Studies
- Study on Anticancer Properties :
- Antimicrobial Evaluation :
Q & A
Q. Challenges :
- Regioselectivity : Ensuring the oxadiazole ring forms at the correct position (C-5 vs. C-2) requires precise stoichiometry and temperature control .
- Purification : Byproducts from incomplete coupling or cyclization may necessitate column chromatography or recrystallization from DMSO/water mixtures .
Basic: What spectroscopic and crystallographic methods are used to confirm the structure of this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, the oxadiazole ring protons appear as singlets near δ 8.5–9.0 ppm .
- X-ray Crystallography : Single-crystal analysis confirms bond lengths (e.g., C–N bonds in oxadiazole: ~1.30 Å) and intermolecular interactions (e.g., N–H⋯N hydrogen bonds stabilizing dimers) .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+ m/z calculated for C₂₁H₁₅ClN₂O₃: 389.07) .
Basic: How is the compound screened for preliminary biological activity in academic research?
Answer:
- Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution to determine MIC values .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values. A 2-chlorophenyl substituent may enhance activity compared to 4-chlorophenyl analogs .
- Enzyme Inhibition : Evaluate binding to targets like pyruvate:ferredoxin oxidoreductase (PFOR) via fluorescence quenching, as seen in related oxadiazoles .
Advanced: How do substituent variations (e.g., 2-chlorophenyl vs. 4-chlorophenyl) impact structure-activity relationships (SAR)?
Answer:
- Positional Effects : The 2-chlorophenyl group increases steric hindrance, potentially improving selectivity for hydrophobic enzyme pockets. In contrast, 4-chlorophenyl analogs may exhibit broader-spectrum antimicrobial activity due to enhanced π-π stacking .
- Electron Withdrawal : The 2-chloro substituent’s electron-withdrawing effect stabilizes the oxadiazole ring, altering redox properties and metabolic stability .
- Comparative Data : For example, 2-chlorophenyl derivatives show 3–5× higher cytotoxicity in MCF-7 cells than 4-chlorophenyl counterparts, suggesting substituent position critically modulates bioactivity .
Advanced: What strategies are employed to optimize bioavailability and metabolic stability?
Answer:
- Lipophilicity Modulation : Introduce polar groups (e.g., –SO₂NH₂) to the benzamide moiety to improve aqueous solubility without compromising membrane permeability .
- Prodrug Design : Mask the oxadiazole NH group with acetyl or PEGylated moieties to enhance oral absorption, followed by enzymatic cleavage in vivo .
- Crystallographic Insights : Adjust molecular packing via hydrogen-bond acceptors (e.g., fluorine substitutions) to reduce crystal lattice energy, improving dissolution rates .
Advanced: What mechanistic hypotheses explain its antitumor activity, and how are they validated?
Answer:
- Hypothesis 1 : The compound inhibits tubulin polymerization by binding to the colchicine site, disrupting mitosis. Validation involves competitive assays with [³H]-colchicine .
- Hypothesis 2 : Oxadiazole-derived radicals generate ROS, inducing apoptosis. Flow cytometry with DCFH-DA dye confirms ROS levels in treated cells .
- Enzyme Profiling : Kinase inhibition panels (e.g., EGFR, VEGFR2) identify off-target effects. Molecular docking (e.g., AutoDock Vina) predicts binding poses to prioritize targets .
Advanced: How are contradictory bioactivity data resolved in structure-activity studies?
Answer:
- Case Example : Discrepancies in antimicrobial activity between batches may arise from residual solvents (e.g., DMSO) affecting bacterial growth. Purity verification via HPLC (≥98%) and solvent-free assays resolve this .
- Statistical Analysis : Use ANOVA to differentiate true SAR trends from experimental noise. For instance, outlier IC₅₀ values in cytotoxicity assays may reflect cell line heterogeneity .
- Crystallographic Validation : Confirm that activity loss in a modified analog correlates with disrupted hydrogen-bond networks observed in XRD structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
